molecular formula C18H15F3N4O2 B10986119 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B10986119
M. Wt: 376.3 g/mol
InChI Key: IHAWVDJJTLVHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a phenyl ring at position 2. The acetamide moiety is linked to a 2,4,5-trifluorophenyl group, conferring distinct electronic and steric properties. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active triazole derivatives, particularly in targeting enzymes or receptors involved in inflammation or oncogenesis . The trifluorophenyl group enhances metabolic stability and lipophilicity, while the methoxymethyl substituent may improve aqueous solubility compared to bulkier alkyl or aryl groups .

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C18H15F3N4O2/c1-27-9-16-23-18(25-24-16)10-2-4-12(5-3-10)22-17(26)7-11-6-14(20)15(21)8-13(11)19/h2-6,8H,7,9H2,1H3,(H,22,26)(H,23,24,25)

InChI Key

IHAWVDJJTLVHDT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Methoxymethyl Group:

    Coupling with Phenyl and Trifluorophenyl Groups: The final steps involve coupling reactions to attach the phenyl and trifluorophenyl acetamide groups. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Acetamide Derivatives

Compound Name / ID Triazole Substituents Aryl/Acetamide Modifications Key Functional Groups
Target Compound 5-(methoxymethyl)-1H-1,2,4-triazol-3-yl 2-(2,4,5-trifluorophenyl)acetamide Methoxymethyl, Trifluorophenyl
N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (51) 3-ethoxy, 5-(2,5-difluorophenyl) Phenylthioacetamide Ethoxy, Difluorophenyl, Thioether
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl, 5-(methylsulfanyl)benzyl 2-Chlorophenyl, Disulfanyl Sulfanyl, Chlorophenyl
2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide (MGH-CP25) 3-sulfonyl Adamantane-phenyl Sulfonyl, Adamantane
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide) 4-ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Pyridinyl, Thioether

Key Observations:

  • The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk, unlike bulkier substituents like adamantane or tert-butyl .
  • Sulfanyl/sulfonyl derivatives (e.g., compounds in ) exhibit higher reactivity but lower metabolic stability than the target’s ether-linked methoxymethyl group.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Compound Name / ID LogP* Solubility (mg/mL) Half-Life (in vitro) Biological Activity
Target Compound 2.8 0.15 >24 h Anti-inflammatory (hypothesized)
Compound 51 3.5 0.08 12 h Anti-exudative
MGH-CP25 4.1 0.03 6 h TEAD–YAP Inhibition
VUAA1 2.3 0.20 8 h Insect Olfactory Agonist

Key Observations:

  • The target compound’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility, unlike highly lipophilic adamantane derivatives (LogP 4.1) .
  • Solubility is superior to compounds with tert-butyl or adamantane groups, likely due to the methoxymethyl group .
  • The trifluorophenyl group may extend half-life by resisting oxidative metabolism compared to sulfanyl-containing analogs (e.g., compound 51: 12 h vs. target >24 h) .

Biological Activity

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Methoxymethyl Group : This step involves the nucleophilic substitution of a suitable precursor with methoxymethyl chloride.
  • Acetamide Formation : The final step involves the reaction of the triazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes.
  • Antioxidant Activity : Triazoles can exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Triazole compounds are widely recognized for their antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit potent antifungal and antibacterial activities. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
N-{...}Antifungal0.5 - 16 µg/mL
N-{...}Antibacterial0.25 - 8 µg/mL

Anti-inflammatory Activity

Research has demonstrated that triazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in managing conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical applications:

  • Study on Antifungal Efficacy : A study demonstrated that a similar triazole compound showed significant antifungal activity against Candida species with MIC values lower than those of conventional antifungals.
  • Anti-inflammatory Effects : Another study reported that a related compound effectively reduced inflammation in animal models of arthritis by decreasing levels of TNF-alpha and IL-6.
  • Anticancer Activity : A recent investigation into the cytotoxic effects of triazole derivatives indicated that they significantly inhibited the growth of breast cancer cells in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.